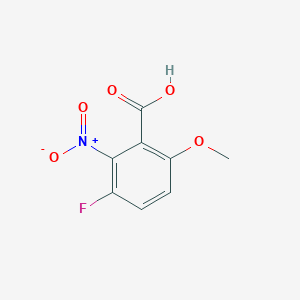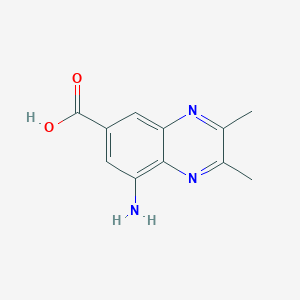![molecular formula C11H19NO3 B11889547 Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate CAS No. 1356386-51-0](/img/structure/B11889547.png)
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound is part of the spirocyclic family, which is known for its distinctive ring structure that combines flexibility with a limited number of degrees of freedom. The molecular formula of this compound is C11H19NO3, and it has a molecular weight of 213.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate can be achieved through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Another method involves the olefin metathesis reaction using a Grubbs catalyst. This six-step route is complex and expensive but allows for the synthesis of spirocyclic structures .
Industrial Production Methods
the Prins cyclization reaction remains a promising approach for large-scale synthesis due to its efficiency and ability to introduce various substituents .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other spirocyclic compounds.
Wirkmechanismus
The mechanism of action of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups.
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
Uniqueness
Methyl 1-oxa-9-azaspiro[5Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .
Eigenschaften
CAS-Nummer |
1356386-51-0 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3 |
InChI-Schlüssel |
FYQMYAHTCYNZMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2(CCNCC2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


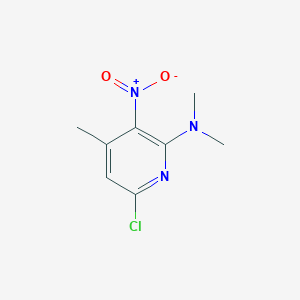

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
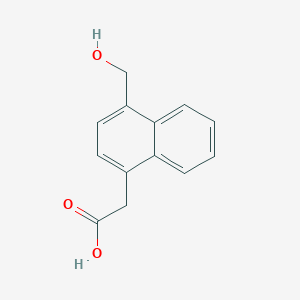
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

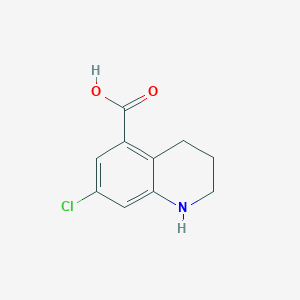
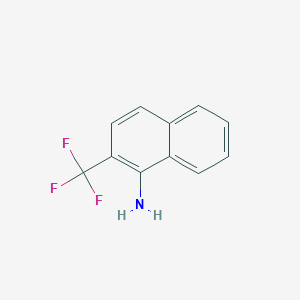
![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
